molecular formula C16H12ClN3O6S2 B2633956 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 895457-45-1

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2633956
CAS No.: 895457-45-1
M. Wt: 441.86
InChI Key: DCKMWQUOGRQHPG-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide is a synthetic specialty chemical designed for research applications. This molecule is built on a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding compounds with diverse biological activities . The structure incorporates key pharmacophoric elements: the sulfonylacetamide group linked to a 4-chlorophenyl ring and the 4-methoxy-6-nitro substituted benzothiazole system. Such molecular architectures are frequently investigated for their potential as antimicrobial and antiproliferative agents . Thiazole and benzothiazole derivatives are extensively utilized in the development of active small molecules for applications in pesticides and pharmaceuticals due to their unique physiological activities . The presence of electron-withdrawing and donating substituents on the benzothiazole ring, along with the sulfonamide linkage, makes this compound a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery. Researchers can employ this compound in molecular docking studies to explore its binding mode with various enzymatic targets, a common practice in rational drug design . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O6S2/c1-26-12-6-10(20(22)23)7-13-15(12)19-16(27-13)18-14(21)8-28(24,25)11-4-2-9(17)3-5-11/h2-7H,8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKMWQUOGRQHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-chlorophenyl with a suitable sulfonyl chloride, followed by the coupling of the resulting intermediate with 4-methoxy-6-nitrobenzo[d]thiazol-2-amine under appropriate conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The target compound’s 4-methoxy-6-nitro substitution pattern distinguishes it from analogs:

  • Compound 8a (): Features a 6-nitrobenzothiazole but lacks the 4-methoxy group. Its dihydropyrimidinyl-thio substituent on the acetamide results in a higher melting point (252–254°C) compared to methyl-substituted analogs .
  • Compounds 4g–4j (): Include 6-methylbenzothiazoles with thiadiazole-ureido substituents. The absence of electron-withdrawing groups (e.g., nitro) correlates with lower melting points (261–267°C) .
  • Compound 1 (): A 6-ethoxybenzothiazole with a sulfamoylphenyl group shows a lower melting point (144.2°C), likely due to reduced steric hindrance and polar interactions .

Acetamide Substituent Modifications

The 4-chlorophenylsulfonyl group on the target compound’s acetamide contrasts with other derivatives:

  • Compound 6c (): Shares the 4-chlorophenylsulfonyl group but lacks the benzothiazole core. Its melting point (134–135°C) is lower, highlighting the benzothiazole’s contribution to stability .
  • Compound 14 (): Contains a 4-chlorophenylpiperazine substituent, demonstrating how heterocyclic groups (e.g., piperazine) enhance thermal stability (m.p. 282–283°C) .
  • Compound 9c (): A thiophene-thiazole hybrid with a 4-chlorophenyl group exhibits moderate melting points (154–156°C), suggesting weaker intermolecular interactions compared to sulfonyl-containing analogs .

Data Table: Key Properties of Comparable Compounds

Compound Name Benzothiazole Substituents Acetamide Substituent Melting Point (°C) IR C=O (cm⁻¹) Bioactivity
Target Compound 4-methoxy, 6-nitro 4-chlorophenylsulfonyl - ~1667 Not reported
8a () 6-nitro Dihydropyrimidinyl-thio 252–254 1667 VEGFR-2 inhibitor
4j () 6-methyl Thiadiazole-ureido 261–263 - Antiproliferative
6c () None 4-chlorophenylsulfonyl 134–135 - Not reported
14 () None 4-chlorophenylpiperazine 282–283 - MMP inhibitor
384861-64-7 () 5-chloro 4-nitrophenyl Not reported - Not reported

Biological Activity

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound, characterized by its complex structure, exhibits properties that may be beneficial in treating various diseases, including cancer.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClN3O6S, with a molecular weight of 441.9 g/mol. Its structural features include a sulfonamide group and a nitro-substituted benzo[d]thiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H12ClN3O6S
Molecular Weight441.9 g/mol
CAS Number895457-45-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this class. For instance, the synthesis and evaluation of thiazole derivatives have shown significant anticancer activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms involved include induction of apoptosis and inhibition of DNA synthesis, as evidenced by assays such as MTT and caspase activation assays .

One study specifically noted that compounds with similar structures demonstrated the ability to direct tumor cells toward apoptotic pathways, which is a crucial mechanism for anticancer efficacy .

Enzyme Inhibition

In addition to anticancer properties, there is evidence suggesting that this compound may act as an inhibitor of specific enzymes. For example, derivatives containing sulfonamide groups have been shown to exhibit inhibitory effects on carbonic anhydrase enzymes, which are involved in various physiological processes and are targets for drug development .

Case Studies

  • Study on Anticancer Activity
    • Objective : To evaluate the anticancer activity of thiazole derivatives.
    • Methodology : Compounds were tested against A549 and C6 cell lines using MTT assays.
    • Findings : Significant cytotoxicity was observed in certain derivatives, indicating potential therapeutic applications in oncology .
  • Enzyme Inhibition Study
    • Objective : To assess the inhibitory effects on carbonic anhydrase.
    • Methodology : The compound was tested against hCA-I and hCA-II enzymes.
    • Findings : The compound exhibited a Ki value significantly lower than acetazolamide, suggesting enhanced potency as an enzyme inhibitor .

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